Phenyl-D5 isothiocyanate
CAS No.: 74881-77-9
Cat. No.: VC3192034
Molecular Formula: C7H5NS
Molecular Weight: 140.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 74881-77-9 |
|---|---|
| Molecular Formula | C7H5NS |
| Molecular Weight | 140.22 g/mol |
| IUPAC Name | 1,2,3,4,5-pentadeuterio-6-isothiocyanatobenzene |
| Standard InChI | InChI=1S/C7H5NS/c9-6-8-7-4-2-1-3-5-7/h1-5H/i1D,2D,3D,4D,5D |
| Standard InChI Key | QKFJKGMPGYROCL-RALIUCGRSA-N |
| Isomeric SMILES | [2H]C1=C(C(=C(C(=C1[2H])[2H])N=C=S)[2H])[2H] |
| SMILES | C1=CC=C(C=C1)N=C=S |
| Canonical SMILES | C1=CC=C(C=C1)N=C=S |
Introduction
Chemical Properties and Structure
Molecular Structure and Identification
Phenyl-D5 isothiocyanate possesses a distinctive structure characterized by five deuterium atoms replacing hydrogens on the phenyl ring, with the isothiocyanate group occupying the sixth position. The molecular formula C₇D₅NS accurately reflects this arrangement . Several chemical identifiers provide standardized recognition of this compound:
| Identifier | Value |
|---|---|
| CAS Number | 74881-77-9 |
| IUPAC Name | 1,2,3,4,5-pentadeuterio-6-isothiocyanatobenzene |
| SMILES | [2H]c1c([2H])c([2H])c(N=C=S)c([2H])c1[2H] |
| InChI | InChI=1S/C7H5NS/c9-6-8-7-4-2-1-3-5-7/h1-5H/i1D,2D,3D,4D,5D |
| Unlabelled CAS | 103-72-0 (for non-deuterated phenyl isothiocyanate) |
Physical and Chemical Properties
The physical and chemical properties of Phenyl-D5 isothiocyanate establish its utility as both a research tool and analytical standard:
| Property | Value |
|---|---|
| Molecular Formula | C₇D₅NS |
| Molecular Weight | 140.217 g/mol |
| Accurate Mass | 140.046 |
| Physical State | Neat (likely liquid at room temperature) |
| Storage Temperature | Room Temperature |
| Shipping Temperature | Room Temperature |
| Purity | 98 atom % D, min 98% Chemical Purity |
| SIL Type | Deuterium |
| Country of Origin | CANADA |
The isothiocyanate group (-N=C=S) is the primary reactive center of the molecule, exhibiting electrophilic character that enables reactions with nucleophiles such as amines, thiols, and alcohols. This reactivity forms the basis for many of its applications in analytical chemistry and biochemistry .
Applications in Research
Analytical Chemistry Applications
Phenyl-D5 isothiocyanate serves as an important stable isotope-labeled analytical standard . The five deuterium atoms create a mass shift of 5 atomic mass units compared to regular phenyl isothiocyanate, making it easily distinguishable in mass spectrometric analysis while maintaining similar chromatographic behavior. This property is particularly valuable for:
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Quantitative analysis using mass spectrometry
-
Method development and validation
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Quality control in analytical procedures
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Metabolic studies requiring tracer compounds
The compound's high purity specifications (98 atom % D, min 98% Chemical Purity) ensure reliable performance in sensitive analytical applications where precise isotopic composition is critical .
Comparison with Non-Deuterated Phenyl Isothiocyanate
The relationship between Phenyl-D5 isothiocyanate and its non-deuterated counterpart provides important context for understanding its applications:
| Property | Phenyl-D5 Isothiocyanate | Phenyl Isothiocyanate |
|---|---|---|
| Molecular Formula | C₇D₅NS | C₇H₅NS |
| Molecular Weight | 140.217 g/mol | 135.186 g/mol |
| Mass Spectrometric Profile | M+5 isotope pattern | Natural isotope pattern |
| Chemical Reactivity | Similar to non-deuterated analog | Reactive toward nucleophiles |
| Biological Activity | Presumed similar to non-deuterated analog | Demonstrated bioactivity |
This comparison highlights how isotopic labeling creates compounds that function as ideal internal standards by providing distinct mass signatures while maintaining chemical similarity to their non-labeled counterparts.
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